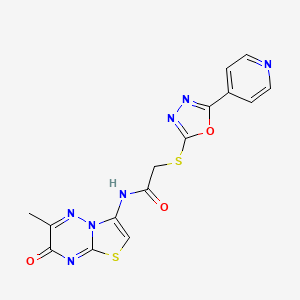
C15H11N7O3S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C15H11N7O3S2 est une molécule organique complexe. Ce composé est connu pour sa structure unique et ses diverses applications dans divers domaines scientifiques. Il est caractérisé par la présence de multiples groupes fonctionnels, notamment des atomes d'azote, d'oxygène et de soufre, qui contribuent à sa réactivité et à sa fonctionnalité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de C15H11N7O3S2 implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation d'amines aromatiques avec des aldéhydes, suivie d'une cyclisation et de modifications de groupes fonctionnels. Les conditions de réaction nécessitent souvent des températures contrôlées, des catalyseurs spécifiques et des solvants pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de This compound peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont mélangés dans des conditions contrôlées. Le processus peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour obtenir la qualité souhaitée. L'utilisation de systèmes automatisés et une surveillance continue garantissent la cohérence et l'efficacité de la production.
Analyse Des Réactions Chimiques
Types de réactions
C15H11N7O3S2: subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Il peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.
Substitution : Les halogènes, les acides et les bases sont souvent utilisés comme réactifs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
This compound: a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche explore son utilisation dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Il trouve des applications dans la production de colorants, de polymères et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel This compound exerce ses effets implique des interactions avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer des voies spécifiques, conduisant à des résultats biologiques ou chimiques souhaités. Des études détaillées sur son affinité de liaison et sa dynamique d'interaction aident à comprendre son mode d'action.
Applications De Recherche Scientifique
C15H11N7O3S2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which C15H11N7O3S2 exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity and interaction dynamics help in understanding its mode of action.
Comparaison Avec Des Composés Similaires
Composés similaires
C15H11N7O3S: Ce composé partage une structure de base similaire mais diffère par le nombre d'atomes de soufre.
C15H11N7O2S2: Un autre composé apparenté avec une légère variation de la teneur en oxygène.
Unicité
C15H11N7O3S2: est unique en raison de son arrangement spécifique de groupes fonctionnels, qui confère une réactivité et des propriétés distinctes
Propriétés
Formule moléculaire |
C15H11N7O3S2 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H11N7O3S2/c1-8-12(24)18-14-22(21-8)10(6-26-14)17-11(23)7-27-15-20-19-13(25-15)9-2-4-16-5-3-9/h2-6H,7H2,1H3,(H,17,23) |
Clé InChI |
WLNAQUXRPVXPPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


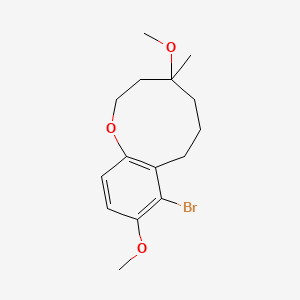
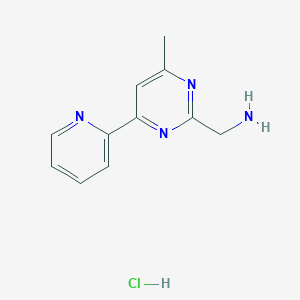
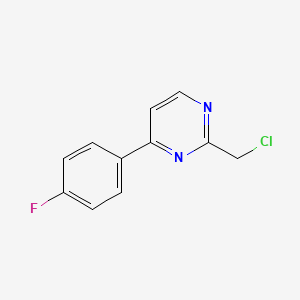
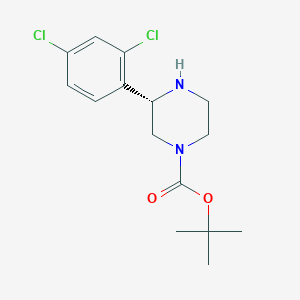

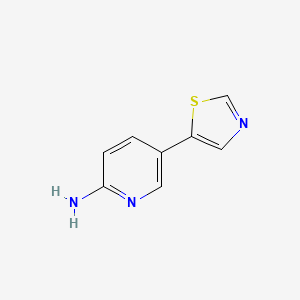
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
![4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline](/img/structure/B12635729.png)

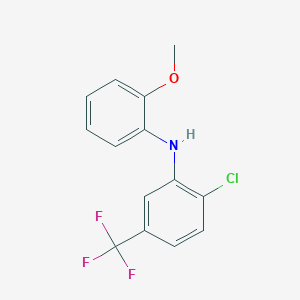
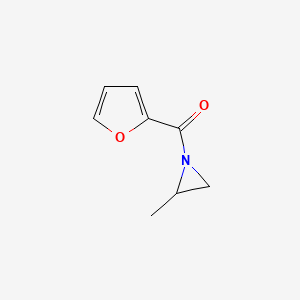

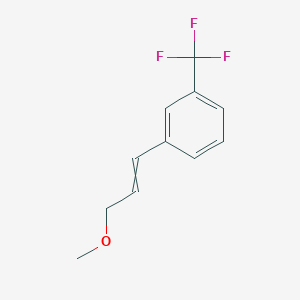
![8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12635773.png)
